REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[C:29]([F:30])=[CH:28][CH:27]=[CH:26][C:9]=1[C:10]([NH:12][CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:15][CH2:14]1)=O>O1CCOCC1>[NH2:7][C:8]1[C:29]([F:30])=[CH:28][CH:27]=[CH:26][C:9]=1[CH2:10][NH:12][CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:15][CH2:14]1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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16.1 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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800 mL
|
Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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39.7 g
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Type
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reactant
|
Smiles
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NC1=C(C(=O)NC2CCN(CC2)CC2=CC=CC=C2)C=CC=C1F
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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Upon completion of the addition
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Type
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TEMPERATURE
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Details
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the resulting suspension was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 h
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Duration
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4 h
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Type
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CUSTOM
|
Details
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quenched by the cautious addition of 20% potassium hydroxide
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Type
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FILTRATION
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Details
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Upon formation of a white, filterable precipitate, the solid was filtered through a course glass sintered funnel
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Type
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CONCENTRATION
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Details
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the eluent concentrated
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Type
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CUSTOM
|
Details
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to give 36.3 g (96%) as a light yellow oil which
|
Type
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CUSTOM
|
Details
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was used without purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(CNC2CCN(CC2)CC2=CC=CC=C2)C=CC=C1F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |